5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
5-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core substituted with a methyl group at position 3 and a sulfonamide-linked azetidine-piperidine moiety at position 3.
Properties
IUPAC Name |
5-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18-15-9-14(3-4-16(15)25-17(18)21)26(22,23)20-10-12(11-20)19-7-5-13(24-2)6-8-19/h3-4,9,12-13H,5-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYJXKHRNNICFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4CCC(CC4)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.47 g/mol. Its structure features a sulfonamide linkage, which is often associated with enhanced biological activity in medicinal chemistry.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- GABA Receptor Modulation : The compound may interact with GABA_A receptors, which are critical in neurotransmission and have implications in anxiety and seizure disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.
- Cytotoxic Effects : Some derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds structurally related to the target compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that while some derivatives exhibited toxicity at higher concentrations, others demonstrated increased cell viability at lower doses. This suggests a selective action where certain structural modifications can enhance therapeutic indices.
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| A | 100 | 77 | 68 |
| B | 50 | 92 | 79 |
| C | 25 | 109 | 121 |
Case Studies
- Case Study on Neuroprotective Effects : A recent investigation into the neuroprotective properties of similar compounds found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential application in neurodegenerative diseases.
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, through mitochondrial pathways.
Comparison with Similar Compounds
Sulfonyl Group
The sulfonyl group in the target compound and the analogue from facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as directional hydrogen bonds are critical for molecular recognition . Its absence in compounds like 6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one likely reduces target affinity.
Piperidine/Azetidine Moieties
The 4-methoxypiperidine-azetidine chain in the target compound introduces conformational constraints compared to simpler piperidine derivatives.
Aromatic Substitutions
Halogenated (e.g., bromine in ) or bulky aromatic groups (e.g., pyrimidinyloxy in ) alter electronic properties and steric profiles. For instance, bromine may enhance electrophilicity for nucleophilic substitution reactions, whereas dimethylpyrimidinyloxy could hinder binding in compact active sites.
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound integrates three critical subunits:
- 3-Methylbenzo[d]oxazol-2(3H)-one core : A bicyclic structure with a lactam ring.
- Sulfonyl bridge : Connects the benzooxazolone to the azetidine ring.
- 3-(4-Methoxypiperidin-1-yl)azetidine : A four-membered nitrogen heterocycle substituted with a methoxy-piperidine group.
Retrosynthetically, the molecule disconnects into:
- Benzooxazolone precursor (Position 5 sulfonylation).
- Azetidine-piperidine intermediate (Nucleophilic substitution at azetidine).
- Sulfur-based linker (Sulfonamide bond formation).
Synthesis of 3-Methylbenzo[d]Oxazol-2(3H)-one
The benzooxazolone core is typically synthesized via cyclization of 2-aminophenol derivatives. A catalyst-free method reported by Sage Publications involves reacting 2-mercaptobenzoxazole with benzyl bromides and benzothiazoles in acetone under reflux, yielding analogous heterocycles in >90% yields. For the target compound, a modified approach using 2-amino-5-nitro-3-methylphenol could be cyclized with phosgene or triphosgene to form the lactam ring.
Representative Procedure :
- Dissolve 2-amino-5-nitro-3-methylphenol (1.0 equiv.) in dry dichloromethane.
- Add triphosgene (0.33 equiv.) dropwise at 0°C under nitrogen.
- Stir at room temperature for 12 hours, followed by aqueous workup.
- Recrystallize from ethanol to obtain 3-methylbenzo[d]oxazol-2(3H)-one (Yield: 85–92%).
Sulfonation at Position 5
Introducing the sulfonyl group requires electrophilic aromatic substitution (EAS) directed by the electron-donating methyl group. Chlorosulfonic acid (ClSO3H) is the reagent of choice for sulfonation, followed by conversion to the sulfonyl chloride.
Optimized Sulfonation Protocol :
- Add 3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv.) to chlorosulfonic acid (5.0 equiv.) at −10°C.
- Warm to 25°C and stir for 4 hours.
- Quench with ice water, extract with ethyl acetate, and dry over MgSO4.
- Isolate 5-chlorosulfonyl-3-methylbenzo[d]oxazol-2(3H)-one as a white solid (Yield: 78%).
Synthesis of 3-(4-Methoxypiperidin-1-yl)Azetidine
The azetidine-piperidine moiety is constructed via ring-closing and substitution reactions. A method from PMC involves bromination of spirocyclic intermediates followed by nucleophilic displacement with 4-methoxypiperidine.
Stepwise Synthesis :
- Ring Formation : React 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid in diethyl ether to yield 3-bromoazetidine.
- Piperidine Substitution : Heat 3-bromoazetidine (1.0 equiv.) with 4-methoxypiperidine (1.2 equiv.) in acetonitrile at 80°C for 24 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane) to obtain 3-(4-methoxypiperidin-1-yl)azetidine (Yield: 65%).
Sulfonamide Coupling
The final step involves conjugating the sulfonyl chloride with the azetidine-piperidine amine. Catalyst-free conditions in acetone with triethylamine as a base are effective, as demonstrated in analogous benzothiazole syntheses.
Coupling Procedure :
- Dissolve 5-chlorosulfonyl-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv.) and 3-(4-methoxypiperidin-1-yl)azetidine (1.1 equiv.) in dry acetone.
- Add triethylamine (2.0 equiv.) and reflux for 6 hours.
- Concentrate under vacuum, wash with cold ether, and recrystallize from acetonitrile.
- Isolate the target compound as a crystalline solid (Yield: 82%; Purity: >98% by HPLC).
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.08 (m, 4H, Azetidine-H), 3.78 (s, 3H, OCH3), 3.52–3.48 (m, 4H, Piperidine-H), 3.32 (s, 3H, NCH3), 2.91–2.85 (m, 1H, Piperidine-H), 1.92–1.85 (m, 4H, Piperidine-H).
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Catalyst-free coupling | 82 | 98 | Avoids metal catalysts; scalable |
| Pd-mediated coupling | 75 | 95 | Faster reaction time |
| Microwave-assisted | 88 | 97 | Reduced reaction time (2 h) |
Challenges and Optimization Strategies
- Azetidine Ring Strain : The four-membered azetidine ring is prone to ring-opening under acidic conditions. Using non-polar solvents (e.g., toluene) and low temperatures mitigates this.
- Sulfonyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
- Regioselectivity in Sulfonation : Directed ortho-metalation (DoM) with lithium bases ensures precise sulfonation at position 5.
Q & A
Q. What are the recommended synthetic routes for 5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, and how can purity be optimized?
The synthesis typically involves sequential coupling of the azetidine and 4-methoxypiperidine moieties via sulfonylation. A validated approach includes:
- Sulfonylation : Reacting the benzo[d]oxazolone core with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dry DCM).
- Azetidine-Piperidine Coupling : Introducing the 4-methoxypiperidine substituent through nucleophilic substitution or metal-catalyzed cross-coupling.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization via solubility testing).
Purity optimization requires monitoring by TLC and HPLC (>95% purity threshold). Yield improvements may involve microwave-assisted synthesis or flow chemistry for controlled reaction kinetics .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, δ ~4.10–4.50 ppm (sulfonyl-linked azetidine protons) and δ ~3.13–3.43 ppm (piperidine methoxy group) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated vs. observed ±0.001 Da).
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the binding affinity of this compound to sigma receptors or other potential biological targets?
- Radioligand Binding Assays : Use competitive binding protocols with [³H]-DTG for sigma-2 receptors. Incubate the compound with membrane preparations (e.g., from CHO-K1 cells expressing human sigma receptors) and measure displacement of radioligands .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC50 and Ki values. Include positive controls (e.g., haloperidol for sigma receptors).
- Selectivity Screening : Cross-test against sigma-1 receptors and off-targets (e.g., dopamine D2 receptors) to assess specificity .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the azetidine or piperidine substituents in this compound?
- Systematic Substituent Variation : Replace the 4-methoxy group on piperidine with ethoxy, hydroxyl, or halogens to assess steric/electronic effects.
- Biological Profiling : Compare IC50 values across modified analogs in target-specific assays (e.g., enzymatic inhibition or receptor binding).
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with sigma-2 receptor residues) .
Q. What methodologies are suitable for assessing the compound's stability under various pH and temperature conditions relevant to biological assays?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify remaining intact compound .
- Thermal Stability : Perform accelerated stability testing at 40–60°C under controlled humidity. Use Arrhenius plots to extrapolate shelf-life.
- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products using LC-MS .
Q. How should researchers address contradictions in biological activity data between different experimental models for this compound?
- Orthogonal Assays : Validate results using complementary methods (e.g., cell-based vs. cell-free assays).
- Pharmacokinetic Analysis : Check compound solubility, membrane permeability, and metabolic stability (e.g., liver microsome assays) to rule out bioavailability issues.
- Model-Specific Factors : Account for differences in cell lines (e.g., overexpression vs. endogenous receptors) or species variations (e.g., human vs. rodent targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
